molecular formula C6H13NS B1395435 2,3-Dimethylthiomorpholine CAS No. 29442-12-4

2,3-Dimethylthiomorpholine

Cat. No. B1395435
CAS RN: 29442-12-4
M. Wt: 131.24 g/mol
InChI Key: OSKSVESWLSCULX-UHFFFAOYSA-N
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Description

2,3-Dimethylthiomorpholine is a heterocyclic organic compound with a sulfur atom and an amine group in its structure. It has a molecular weight of 131.24 . The compound is liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for 2,3-Dimethylthiomorpholine is the same as its common name . Its InChI code is 1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2,3-Dimethylthiomorpholine is a liquid at room temperature .

Scientific Research Applications

1. Environmental Remediation

2,3-Dimethylthiomorpholine derivatives have been explored for their potential in environmental remediation, specifically in the adsorption and removal of hazardous materials. For instance, a lignocellulosic substrate (LS) derived from agro-industry waste demonstrated high efficiency in adsorbing pesticides, including dimetomorph (a morpholine derivative), from wastewater. The study highlighted the substrate's rapid kinetic adsorption and its resilience against organic and inorganic pollutants, suggesting a cost-effective method for water purification (Boudesocque et al., 2008).

2. Chemical Synthesis and Drug Development

2,3-Dimethylthiomorpholine scaffolds have been used as key intermediates in the synthesis of various biologically active molecules. The research on dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate demonstrated its versatility as a chemical multitalent. It was transformed into valuable heterocyclic building blocks for further chemical synthesis, indicating its importance in drug discovery and organic chemistry (Pandey et al., 2012).

3. Antifungal and Antimicrobial Applications

Certain derivatives of 2,3-Dimethylthiomorpholine have exhibited promising antifungal and antimicrobial properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core significantly improved the plasmatic stability while maintaining the in vitro antifungal activity, showcasing the compound's therapeutic potential (Bardiot et al., 2015).

Additionally, thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds were developed with the aim of being less toxic and more effective. The synthesized thiomorpholine derivatives underwent systematic assessment to optimize their biological effects, indicating their potential as bioactive molecules in therapeutic applications (Kardile & Kalyane, 2010).

Safety And Hazards

2,3-Dimethylthiomorpholine is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dimethylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKSVESWLSCULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylthiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
W Keim, A Köhnes, W Meltzow… - Journal of High …, 1991 - Wiley Online Library
Fused silica capillary columns coated with several alkyl or acyl cyclodextrin derivatives, especially those of α‐ and β‐cyclodextrins, are suitable for the enantiomer separation of a wide …

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